molecular formula C17H16N2O3 B2435474 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone CAS No. 210774-08-6

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B2435474
CAS No.: 210774-08-6
M. Wt: 296.326
InChI Key: PXDCTPSRBMFVSW-UHFFFAOYSA-N
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Description

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl ring with ethyl and dihydroxy substitutions. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Substitution on Phenyl Ring: The ethyl and dihydroxy groups can be introduced through selective alkylation and hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole and phenolic structures can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets could include kinases, oxidases, or other enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzimidazol-1-yl)ethanone: Lacks the phenyl ring and its substitutions.

    1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone: Lacks the benzimidazole moiety.

    2-(Benzimidazol-1-yl)-1-phenylethanone: Lacks the ethyl and dihydroxy substitutions on the phenyl ring.

Uniqueness

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the combination of the benzimidazole core with a substituted phenyl ring, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-11-7-12(16(21)8-15(11)20)17(22)9-19-10-18-13-5-3-4-6-14(13)19/h3-8,10,20-21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDCTPSRBMFVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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